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Compound of Interest

Compound Name: HIV-1 inhibitor-54

Cat. No.: B12396280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HIV-1 inhibitor-54 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI)

demonstrating significant promise in the landscape of antiretroviral research. This technical

guide provides a comprehensive overview of its chemical properties, structure, and mechanism

of action, supplemented with detailed experimental methodologies and data presentation. The

information herein is intended to support further research and development efforts in the field of

HIV therapeutics.

Chemical Properties and Structure
HIV-1 inhibitor-54, with the CAS Number 2771211-71-1, is scientifically known as N-[2-(4-{[4-

(2,6-dimethylphenoxy)pyrimidin-2-yl]amino}piperidine-1-carbonyl)-1H-indol-5-

yl]methanesulfonamide.[1][2][3] Its development stems from a molecular hybridization strategy,

combining structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs).[2]

[4] This design has resulted in a compound with potent activity against wild-type HIV-1.[2][4]
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Property Value Reference

Molecular Formula C27H30N6O4S [1][2]

Molecular Weight 534.64 g/mol [1]

Density 1.399 g/cm³

CAS Number 2771211-71-1 [1][2]

IUPAC Name

N-[2-(4-{[4-(2,6-

dimethylphenoxy)pyrimidin-2-

yl]amino}piperidine-1-

carbonyl)-1H-indol-5-

yl]methanesulfonamide

[3]

Structural Representation
Caption: Chemical structure of HIV-1 inhibitor-54.

Mechanism of Action
HIV-1 inhibitor-54 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] It

allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse

transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding

induces a conformational change in the enzyme, distorting the active site and inhibiting its

polymerase activity. Consequently, the viral replication cycle is interrupted.

The following diagram illustrates the inhibitory pathway of HIV-1 inhibitor-54.
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Caption: Mechanism of action of HIV-1 inhibitor-54.

Synthesis
The synthesis of HIV-1 inhibitor-54 is detailed in the work by Ming W, et al. in the European

Journal of Medicinal Chemistry, 2023.[2][4] While the full, step-by-step protocol is proprietary to

the publication, the general approach involves the coupling of key intermediates representing

the delavirdine and piperidin-4-yl-aminopyrimidine moieties.

A generalized workflow for the synthesis is depicted below.
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Caption: Generalized synthesis workflow for HIV-1 inhibitor-54.

Experimental Protocols
The anti-HIV activity of HIV-1 inhibitor-54 was evaluated in MT-4 cells, a human T-cell line

highly susceptible to HIV-1 infection.[2][4] The following is a representative protocol for

determining the in vitro anti-HIV activity of a compound like HIV-1 inhibitor-54.

In Vitro Anti-HIV Assay in MT-4 Cells
1. Cell Culture and Maintenance:

MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum

(FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):
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To determine the concentration of the compound that is toxic to the host cells, a cytotoxicity

assay is performed.

MT-4 cells are seeded in a 96-well plate and incubated with serial dilutions of HIV-1
inhibitor-54 for 4-5 days.

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) colorimetric assay. The absorbance is read at 540 nm.

The 50% cytotoxic concentration (CC50) is calculated.

3. Anti-HIV Activity Assay:

MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a

predetermined multiplicity of infection (MOI).

Immediately after infection, serial dilutions of HIV-1 inhibitor-54 are added to the cells.

The infected and treated cells are incubated for 4-5 days.

The protective effect of the compound is determined by measuring the viability of the cells

using the MTT assay.

The 50% effective concentration (EC50), the concentration of the compound that protects

50% of the cells from virus-induced cytopathic effects, is calculated.[5]

4. Data Analysis:

The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A

higher SI value indicates a more promising therapeutic window for the compound.

The diagram below outlines the experimental workflow for the anti-HIV activity assay.
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Caption: Experimental workflow for in vitro anti-HIV assay.

Conclusion
HIV-1 inhibitor-54 is a well-characterized NNRTI with potent anti-HIV activity demonstrated in

vitro. Its unique hybrid structure offers a promising scaffold for the design of next-generation
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antiretroviral agents. The data and protocols presented in this guide provide a solid foundation

for researchers and drug developers to build upon in the ongoing effort to combat HIV/AIDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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